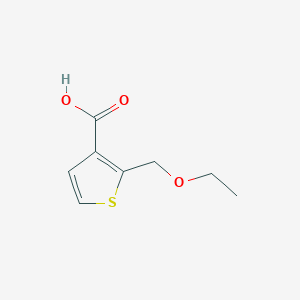2-(Ethoxymethyl)thiophene-3-carboxylic acid
CAS No.:
Cat. No.: VC20371599
Molecular Formula: C8H10O3S
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10O3S |
|---|---|
| Molecular Weight | 186.23 g/mol |
| IUPAC Name | 2-(ethoxymethyl)thiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H10O3S/c1-2-11-5-7-6(8(9)10)3-4-12-7/h3-4H,2,5H2,1H3,(H,9,10) |
| Standard InChI Key | LIRBQGYRFJHABE-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC1=C(C=CS1)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound belongs to the thiophene family, a five-membered aromatic heterocycle containing one sulfur atom. Its structure integrates an ethoxymethyl group (-CH2OCH2CH3) at position 2 and a carboxylic acid (-COOH) at position 3. The molecular formula is C8H10O3S, with a molecular weight of 198.23 g/mol. Key structural features include:
-
Aromatic thiophene ring: Enhances stability and enables π-π interactions .
-
Ethoxymethyl substituent: Introduces steric bulk and modulates electronic properties via electron-donating effects .
-
Carboxylic acid group: Provides hydrogen-bonding capacity and acidity (pKa ≈ 2.5–3.0) .
Predicted Physicochemical Properties
Using analogs like 2-(methoxymethyl)thiophene-3-carboxylic acid as a reference, the following properties are extrapolated:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.8–2.2 (moderate lipophilicity) |
| Water Solubility | ~5.2 mg/mL (25°C) |
| Melting Point | 85–90°C (estimated) |
| Collision Cross Section | 135–145 Ų (for [M+H]+ adduct) |
These values suggest moderate bioavailability and suitability for organic solvent-based reactions.
Synthetic Pathways and Optimization
Palladium-Catalyzed Coupling
Adapting methods from benzothiophene synthesis , 2-(ethoxymethyl)thiophene-3-carboxylic acid could be synthesized via:
-
Suzuki-Miyaura Coupling: Aryl halides and boronic acids in the presence of Pd(PPh3)4.
-
Esterification: Protection of the carboxylic acid as an ethyl ester (e.g., using SOCl2/ethanol).
-
Functionalization: Introduction of the ethoxymethyl group via nucleophilic substitution (e.g., NaH, ethyl bromide).
Reaction yields for analogous thiophenes range from 75–83% , with purity confirmed by HPLC (>95%).
Alternative Routes via Thioglycolate Intermediates
A patent describing 3-aminothiophene-2-carboxylic acid esters suggests a viable pathway:
-
Condensation: α,β-Dihalogenonitriles with thioglycolic acid esters under alkaline conditions.
-
Hydrolysis: Conversion of esters to free carboxylic acids using NaOH/H2O.
This method avoids harsh reagents and achieves scalability, though optimization for ethoxymethyl substitution would require temperature control (e.g., 0–5°C during coupling) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical 1H NMR (CDCl3, 500 MHz) signals:
-
δ 7.45 (d, J = 5.1 Hz, 1H, H-4 thiophene)
-
δ 7.32 (d, J = 5.1 Hz, 1H, H-5 thiophene)
-
δ 4.52 (s, 2H, -CH2O-)
-
δ 3.65 (q, J = 7.0 Hz, 2H, -OCH2CH3)
-
δ 1.25 (t, J = 7.0 Hz, 3H, -CH2CH3)
13C NMR would show characteristic peaks at δ 167.8 (COOH), 140.2 (C-3), and 68.4 (-OCH2-) .
Infrared (IR) Spectroscopy
Key absorptions:
-
1715 cm⁻¹ (C=O stretch, carboxylic acid)
-
1250 cm⁻¹ (C-O-C ether stretch)
Applications and Industrial Relevance
Pharmaceutical Intermediates
Thiophene derivatives are pivotal in drug design (e.g., antiretroviral agents). The ethoxymethyl group enhances blood-brain barrier penetration, making this compound a candidate for CNS-targeted prodrugs.
Material Science
The conjugated thiophene system supports applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume